molecular formula C18H28BrIO2 B12830506 Ethyl 2-bromohexanoate;1-iodo-2,3,4,5-tetramethylbenzene

Ethyl 2-bromohexanoate;1-iodo-2,3,4,5-tetramethylbenzene

Cat. No.: B12830506
M. Wt: 483.2 g/mol
InChI Key: FWZWFYVYPOBTGP-UHFFFAOYSA-N
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Description

Ethyl 2-bromohexanoate: is an organic compound with the molecular formula C8H15BrO2. It is commonly used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds . 1-iodo-2,3,4,5-tetramethylbenzene is another organic compound with the molecular formula C10H13I. It is used in various chemical reactions and serves as an intermediate in organic synthesis .

Preparation Methods

Ethyl 2-bromohexanoate: can be synthesized through the bromination of ethyl hexanoate. The reaction involves the use of bromine in the presence of a catalyst such as phosphorus tribromide (PBr3) or thionyl chloride (SOCl2). The reaction is typically carried out under inert conditions to prevent unwanted side reactions .

1-iodo-2,3,4,5-tetramethylbenzene: can be prepared through the iodination of 2,3,4,5-tetramethylbenzene. This process involves the use of iodine and an oxidizing agent such as nitric acid (HNO3) or hydrogen peroxide (H2O2). The reaction is usually conducted under mild conditions to ensure selective iodination .

Chemical Reactions Analysis

Ethyl 2-bromohexanoate: undergoes various chemical reactions, including:

1-iodo-2,3,4,5-tetramethylbenzene: undergoes:

Scientific Research Applications

Ethyl 2-bromohexanoate: is widely used in organic synthesis for the preparation of various compounds, including:

    Pharmaceutical intermediates: It is used in the synthesis of drugs and active pharmaceutical ingredients.

    Agricultural chemicals: It is used in the production of pesticides and herbicides.

    Polymer chemistry: It is used in the synthesis of polymers and resins.

1-iodo-2,3,4,5-tetramethylbenzene: is used in:

Mechanism of Action

Ethyl 2-bromohexanoate: exerts its effects through nucleophilic substitution reactions. The bromine atom is replaced by a nucleophile, resulting in the formation of a new carbon-carbon or carbon-heteroatom bond. This process is facilitated by the presence of a base, which deprotonates the nucleophile, making it more reactive .

1-iodo-2,3,4,5-tetramethylbenzene: acts as an electrophile in various chemical reactions. The iodine atom is replaced by a nucleophile, leading to the formation of new substituted products. The reaction is typically facilitated by the presence of a catalyst or an oxidizing agent .

Comparison with Similar Compounds

Ethyl 2-bromohexanoate: can be compared with similar compounds such as ethyl 2-chlorohexanoate and ethyl 2-iodohexanoate. While all these compounds undergo nucleophilic substitution reactions, the reactivity varies depending on the halogen atom. Bromine is more reactive than chlorine but less reactive than iodine .

1-iodo-2,3,4,5-tetramethylbenzene: can be compared with other iodinated aromatic compounds such as 1-iodo-3,5-dimethylbenzene and 1-iodo-4-methylbenzene. The presence of multiple methyl groups in 1-iodo-2,3,4,5-tetramethylbenzene makes it more sterically hindered, affecting its reactivity in electrophilic substitution reactions .

Properties

Molecular Formula

C18H28BrIO2

Molecular Weight

483.2 g/mol

IUPAC Name

ethyl 2-bromohexanoate;1-iodo-2,3,4,5-tetramethylbenzene

InChI

InChI=1S/C10H13I.C8H15BrO2/c1-6-5-10(11)9(4)8(3)7(6)2;1-3-5-6-7(9)8(10)11-4-2/h5H,1-4H3;7H,3-6H2,1-2H3

InChI Key

FWZWFYVYPOBTGP-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)OCC)Br.CC1=CC(=C(C(=C1C)C)C)I

Origin of Product

United States

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